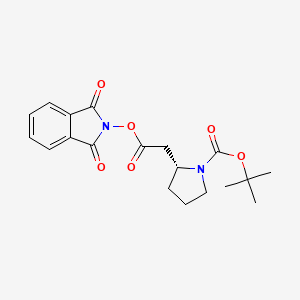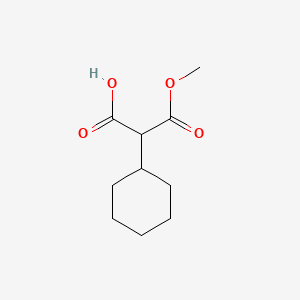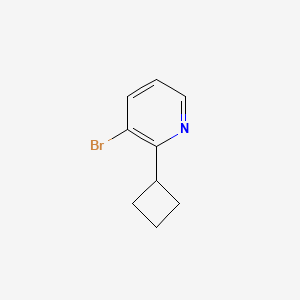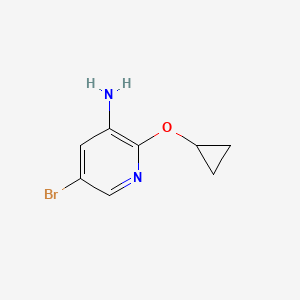
5-Bromo-2-cyclopropoxypyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-cyclopropoxypyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position, a cyclopropoxy group at the 2-position, and an amine group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropoxypyridin-3-amine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with cyclopropylboronic acid under mild conditions to introduce the cyclopropoxy group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a multi-step process. This process may involve nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps to efficiently produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-cyclopropoxypyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Cyclopropylboronic Acid: Used to introduce the cyclopropoxy group.
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Coupled Products: Formed through Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
5-Bromo-2-cyclopropoxypyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with specific properties.
Biological Research: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of a cyclopropoxy group.
2-Bromopyridine: Lacks the amine and cyclopropoxy groups, making it less functionalized.
Uniqueness
5-Bromo-2-cyclopropoxypyridin-3-amine is unique due to the presence of both the cyclopropoxy and amine groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H9BrN2O |
|---|---|
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
5-bromo-2-cyclopropyloxypyridin-3-amine |
InChI |
InChI=1S/C8H9BrN2O/c9-5-3-7(10)8(11-4-5)12-6-1-2-6/h3-4,6H,1-2,10H2 |
Clave InChI |
CWIALUNNZBPNRE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=C(C=N2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


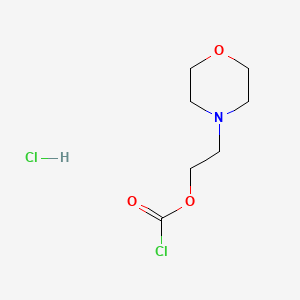
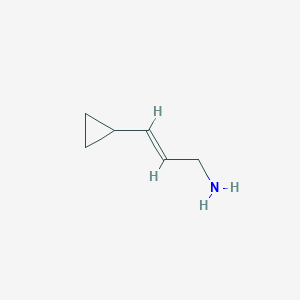
![4-[Methyl(propan-2-yl)amino]butanoicacidhydrochloride](/img/structure/B15317828.png)
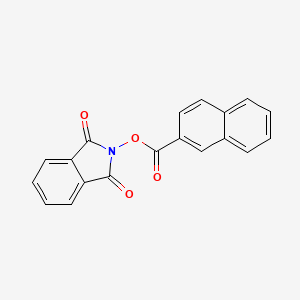
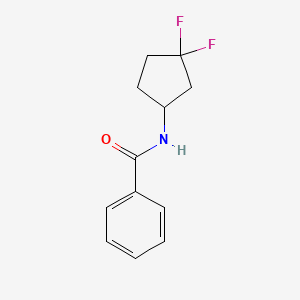
![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15317856.png)
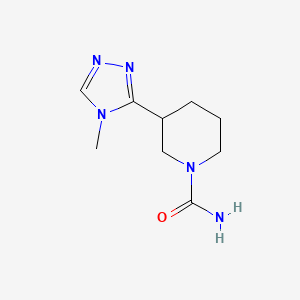

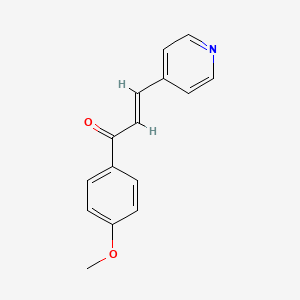
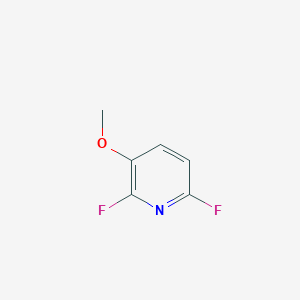
![5-[3-(3-Aminopropoxy)propoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15317881.png)
